3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
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Overview
Description
The compound “3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one” is a complex organic molecule featuring multiple aromatic rings, nitrogen atoms, and a piperazine moiety. This compound is likely to exhibit interesting chemical and biological properties due to its structural complexity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, including the formation of the pentaazatricyclo structure, the introduction of the dimethylphenyl and fluorophenyl groups, and the final coupling with the piperazine moiety. Common synthetic methods might include:
Cyclization Reactions: To form the pentaazatricyclo structure.
Aromatic Substitution: For introducing the dimethylphenyl and fluorophenyl groups.
Coupling Reactions: Such as amide or ester formation to attach the piperazine moiety.
Industrial Production Methods
Industrial production would require optimization of these synthetic routes to ensure high yield and purity. This might involve:
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as chromatography and recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: To form corresponding oxides or quinones.
Reduction: To reduce nitro groups or carbonyl groups.
Substitution: Both electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, acids, or bases.
Major Products
The major products would depend on the specific reactions and conditions used. For example:
Oxidation: Could yield quinones or carboxylic acids.
Reduction: Could yield amines or alcohols.
Substitution: Could yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential pharmacological properties, such as binding to specific receptors or enzymes.
Industry
In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as:
Receptors: Binding to specific receptors to modulate their activity.
Enzymes: Inhibiting or activating enzymes to affect metabolic pathways.
DNA/RNA: Intercalating into nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one
- 3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(4-methylphenyl)piperazin-1-yl]propan-1-one
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which might confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C28H34FN7O |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C28H34FN7O/c1-19-3-4-21(17-20(19)2)24-18-25-28-31-30-26(35(28)15-16-36(25)32-24)9-10-27(37)34-13-11-33(12-14-34)23-7-5-22(29)6-8-23/h3-8,15-17,24-25,28,31-32H,9-14,18H2,1-2H3 |
InChI Key |
OYLZQPKVGZRTGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)CCC(=O)N5CCN(CC5)C6=CC=C(C=C6)F)C |
Origin of Product |
United States |
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